4-Deoxy-4-fluoro-D-glucose
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Overview
Description
4-Deoxy-4-fluoro-D-glucose is a fluorinated glucose analog with the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This compound is structurally similar to glucose but with a fluorine atom replacing the hydroxyl group at the fourth carbon position. It is used in various scientific research fields due to its unique properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-4-fluoro-D-glucose typically involves the fluorination of glucose derivatives. One common method includes the reaction of a D-galactose derivative with sulfuryl fluoride (SO2F2) and trifluoromethanesulfonyl fluoride (CF3SO2F) under controlled conditions . Another method involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal followed by hydrolysis with hydrochloric acid (HCl) to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Deoxy-4-fluoro-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction Reactions: Similar to glucose, it can undergo oxidation to form corresponding acids and reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in the presence of catalysts.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted glucose derivatives.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
4-Deoxy-4-fluoro-D-glucose has a wide range of applications in scientific research:
Mechanism of Action
4-Deoxy-4-fluoro-D-glucose acts as a glucose analog and is taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form is not further metabolized, leading to its accumulation in cells with high glucose uptake, such as cancer cells . This property makes it useful in imaging techniques like PET .
Comparison with Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose analog used in similar applications.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate: Used in synthetic chemistry for various applications.
2-Chloro-2-deoxy-D-glucose: A chlorinated analog with different reactivity and applications.
Uniqueness: 4-Deoxy-4-fluoro-D-glucose is unique due to its specific substitution at the fourth carbon position, which imparts distinct chemical and biological properties. Its ability to act as a glucose analog while being resistant to further metabolism makes it particularly valuable in medical imaging and metabolic studies .
Properties
IUPAC Name |
4-fluoro-2,3,5,6-tetrahydroxyhexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGLMFBNPWYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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